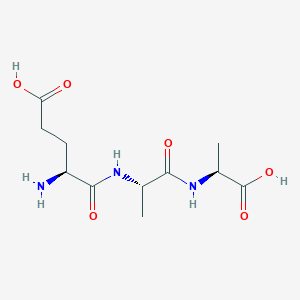

(S)-4-Amino-5-(((S)-1-(((S)-1-carboxyethyl)amino)-1-oxoPropan-2-yl)amino)-5-oxopentanoic acid

Vue d'ensemble

Description

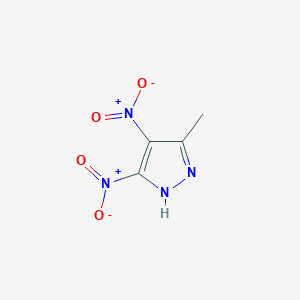

“H-Glu-ala-ala-OH” is a tripeptide composed of glutamic acid (Glu) and two alanine (Ala) residues . It’s used for research and development purposes .

Synthesis Analysis

The synthesis of a peptide like “H-Glu-ala-ala-OH” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of two different amino acids could generate four different dipeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent .Molecular Structure Analysis

The molecular formula of “H-Glu-ala-ala-OH” is C11H19N3O6 . The structure of this tripeptide involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of the next .Chemical Reactions Analysis

The formation of “H-Glu-ala-ala-OH” involves the formation of peptide bonds, which are amide type linkages between the carboxyl group of one amino acid and the amino group of the next . The reaction is a condensation reaction, where a molecule of water is eliminated during the formation of the peptide bond .Physical And Chemical Properties Analysis

The molecular weight of “H-Glu-ala-ala-OH” is 289.29 . The density is predicted to be 1.362 g/cm3 . The melting point is reported to be between 188-192 °C .Applications De Recherche Scientifique

1. Role in Protein Unfolding and Disease Mechanisms

- Conformational Changes and Disease Relevance : The reaction of hydroxyl radicals (•OH) with amino acids like Gly and Ala can initiate conformational changes in peptides and proteins. This process is potentially relevant in diseases like Alzheimer's, where peptide misfolding plays a crucial role. (Owen et al., 2012)

2. Protective Effects in Biological Systems

- Cytoprotective Effects : Alanine (Ala) demonstrates protective effects against hydroxyl radical-induced apoptosis and oxidative damage in carp erythrocytes, indicating its potential role in cellular protection mechanisms. (Li et al., 2013)

3. Influence on Molecular Transport Mechanisms

- Impact on Molecular Transport : Alteration of Glutamic acid (Glu) in Escherichia coli's lac permease to Alanine (Ala) significantly affects the transport of lactose, highlighting its role in molecular transport processes. (Carrasco et al., 1986)

4. Effects on Cellular Functions

- Stimulation of Protein Expression : The tetrapeptide H-Ala-Glu-Asp-Arg-OH has been shown to enhance the expression of cytoskeletal and nuclear matrix proteins in mouse embryonic fibroblasts, implying its involvement in cell proliferation and apoptosis regulation. (Khavinson et al., 2012)

5. Role in Immune Responses

- Influence on Immune System : The structure of amino acid polymers, including Glu and Ala, plays a crucial role in determining helper and suppressor immune responses in mice, suggesting their significance in immunological processes. (Schwartz et al., 1976)

6. Oxidative Damage and Reaction Kinetics

- Implications in Oxidative Stress : Studies on the reaction of Glu with hydroxyl radicals provide insights into oxidative damage to proteins, which is significant in understanding amino acids' vulnerability to oxidative attacks. (Keshavarz & Mazarei, 2018)

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Propriétés

IUPAC Name |

4-amino-5-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHOVYUYSNDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318785 | |

| Record name | NSC335982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39534-89-9 | |

| Record name | NSC335982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC335982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate](/img/structure/B3052147.png)

![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)